molecular formula C23H16FN3O3S2 B2367356 2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-03-6

2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2367356
CAS No.: 893294-03-6
M. Wt: 465.52
InChI Key: OLOCNFFLFPGLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C23H16FN3O3S2 and its molecular weight is 465.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its targets and inducing changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Properties

IUPAC Name

2-amino-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4-thiophen-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O3S2/c24-16-7-5-14(6-8-16)12-27-19-4-2-1-3-17(19)21-22(32(27,28)29)20(15-9-10-31-13-15)18(11-25)23(26)30-21/h1-10,13,20H,12,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOCNFFLFPGLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CSC=C4)S(=O)(=O)N2CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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